1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole
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Overview
Description
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a phenethyl group and a thiophene ring. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, making this compound of significant interest in scientific research.
Mechanism of Action
Target of Action
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a complex compound with a diverse range of potential targets. It’s worth noting that compounds with similar structures have been found to interact with fatty acids , suggesting that this compound may also interact with fatty acids or related targets.
Mode of Action
Similar compounds have been used to label fatty acids successfully . This suggests that this compound might interact with its targets (potentially fatty acids) in a similar manner, possibly leading to changes in the structure or function of these targets.
Biochemical Pathways
Fatty acids play crucial roles in a variety of physiological and biological functions, including serving as structural elements of biological membranes .
Result of Action
Based on the potential interaction with fatty acids, it’s plausible that this compound could influence the structure and function of biological membranes, given the crucial role of fatty acids in these structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(1-hydroxyimine-1-R-propan-2-yl)hydroxylamines with thiophene-2-carbaldehyde in methanol, followed by cyclization in an alkaline medium . Another approach includes the use of copper-catalyzed multicomponent reactions, which have been shown to efficiently produce trisubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of functional materials, such as sensors and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-benzimidazole: Lacks the thiophene ring, which may affect its biological activity.
2-(Thiophen-2-yl)-1H-imidazole: Similar structure but without the phenethyl group, leading to different chemical and biological properties.
1-(Thiophen-2-yl)-2-phenylimidazole: Contains both phenyl and thiophene groups but in different positions, influencing its reactivity and applications.
Uniqueness
1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the phenethyl group and thiophene ring with the benzimidazole core enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-(2-phenylethyl)-2-thiophen-2-ylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-11,14H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCVEICUOARIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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